GSK2801

Descripción general

Descripción

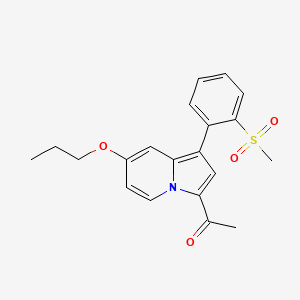

GSK2801 is a potent, selective, and orally active small-molecule inhibitor targeting the bromodomains of BAZ2A and BAZ2B, key components of the nucleolar remodeling complex (NoRC) involved in regulating ribosomal DNA transcription and chromatin dynamics . It competes with acetylated lysine residues, exhibiting dissociation constants (Kd) of 257 nM for BAZ2A and 136 nM for BAZ2B . Structurally, this compound is derived from iterative medicinal chemistry optimization, featuring a 7-propoxyindolizine scaffold that ensures selectivity over BET family bromodomains (e.g., BRD4) by >50-fold .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de GSK2801 implica múltiples pasos, incluida la formación de intermedios clave y la reacción de acoplamiento final. La ruta sintética detallada y las condiciones de reacción son información propietaria de GlaxoSmithKline. se sabe que la síntesis implica el uso de inhibidores competitivos de acetil-lisina y varios disolventes orgánicos .

Métodos de Producción Industrial: La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluiría el uso de equipos de síntesis automatizados y medidas estrictas de control de calidad para mantener la consistencia y la eficacia del compuesto .

Análisis De Reacciones Químicas

Binding Interactions with Bromodomains

GSK2801 exhibits acetyl-lysine competitive inhibition through direct interaction with BAZ2A/B bromodomains. Key findings include:

Thermodynamic Binding Parameters (Isothermal Titration Calorimetry)

| Target | KD (nM) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Method |

|---|---|---|---|---|

| BAZ2A | 257 | -10.69 (±0.07) | -4.1 | ITC |

| BAZ2B | 136 | -10.69 (±0.07) | -3.8 | ITC |

| BRD9 | 1,200 | -8.6 (±0.02) | -2.9 | ITC |

| TAF1L | 3,200 | -8.6 (±0.02) | -2.7 | ITC |

-

Selectivity : Screening against 47 bromodomains via thermal shift assays showed moderate off-target activity against BRD9 (ΔTm = 2.9°C) and TAF1L (ΔTm = 3.4°C) at 10 μM .

-

Structural Basis : Co-crystal structure (PDB: 4RVR) confirms a canonical acetyl-lysine mimetic binding mode, with the indolizinyl core forming hydrogen bonds to conserved asparagine residues in BAZ2B .

Cellular Activity and Chromatin Displacement

This compound demonstrates functional activity in live-cell assays:

-

FRAP Assay : Accelerated fluorescence recovery after photobleaching (FRAP) half-recovery time in U2OS cells, indicating displacement of GFP-BAZ2A from acetylated chromatin (EC50 = 1.2 μM) .

-

Cytotoxicity : No significant cytotoxicity observed in U2OS cells after 24–72 hours at concentrations ≤10 μM .

In Vivo Pharmacokinetics

Pharmacokinetic studies in male CD1 mice revealed:

| Parameter | Intraperitoneal Dosing | Oral Dosing |

|---|---|---|

| Plasma Clearance | Moderate | Moderate |

| Oral Bioavailability | N/A | 42% |

| Plasma Stability | >90% over 2 hours | >90% over 2 hours |

These properties support its utility for in vivo studies targeting BAZ2A/B-dependent chromatin remodeling .

Chemical Stability and Reactivity

-

Hazardous Reactions : No dangerous reactions reported under standard handling conditions .

-

Solubility : Soluble in DMSO (10 mg/mL) with no degradation observed over 24 hours at room temperature .

-

Metabolic Stability : Plasma stability >90% after 2 hours in murine models, with minimal cytochrome P450 inhibition .

Selectivity Beyond Bromodomains

Screening against 55 receptors/ion channels (CEREP panel) revealed inactivity except for weak binding to the melatonin MT-1 receptor (IC50 >10 μM) .

This comprehensive profile establishes this compound as a robust chemical probe for studying BAZ2A/B bromodomain biology, with validated selectivity, cellular efficacy, and in vivo stability.

Aplicaciones Científicas De Investigación

Triple-Negative Breast Cancer (TNBC)

GSK2801 has been shown to synergize with other compounds, such as JQ1, to inhibit the proliferation of TNBC cells. Studies indicate that the combination treatment enhances anti-proliferative activity through selective gene regulation, making it a promising therapeutic strategy for TNBC management.

- Case Study Findings :

Anaplastic Thyroid Cancer (ATC)

Recent research indicates that this compound can reverse paclitaxel resistance in ATC cells. The compound's ability to modulate gene expression related to drug resistance pathways suggests its potential as a therapeutic agent in overcoming chemotherapy resistance.

- Key Results :

Selectivity and Binding Affinity

This compound exhibits high selectivity for BAZ2A/B over other bromodomains, making it a useful tool for studying the specific roles of these proteins in cancer biology.

| Property | Value |

|---|---|

| Binding Affinity (BAZ2A) | KD = 257 nM |

| Binding Affinity (BAZ2B) | KD = 136 nM |

| IC50 (BAZ2A) | 0.40 μM |

| IC50 (BAZ2B) | 0.43 μM |

Cytotoxicity and Cell Viability Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effects of this compound on cell viability.

- Experimental Design :

- U20S cells were treated with varying concentrations of this compound.

- Cell viability was assessed using WST-1 assays after 24 or 72 hours of treatment.

| Treatment Duration | Concentration | Cell Viability (%) |

|---|---|---|

| 24 hours | 10 μM | Significant reduction observed |

| 72 hours | 10 μM | Further decrease in viability |

Implications for Future Research

The findings surrounding this compound highlight its potential as a therapeutic agent in various cancer types, particularly where traditional therapies fail due to resistance mechanisms. Future research could focus on:

- The development of combination therapies incorporating this compound to enhance efficacy against resistant cancer phenotypes.

- Investigating the broader implications of BAZ2A/B inhibition on other signaling pathways involved in tumorigenesis.

Mecanismo De Acción

GSK2801 ejerce sus efectos inhibiendo competitivamente los bromodominios de las proteínas BAZ2A y BAZ2B. Estos bromodominios son responsables de reconocer y unirse a los residuos de lisina acetilada en las colas de histonas, lo que es un paso clave en la regulación de la transcripción genética. Al inhibir esta interacción, this compound modula la expresión genética y puede inducir la apoptosis en las células cancerosas . Los objetivos moleculares de this compound incluyen los bromodominios de BAZ2A y BAZ2B, y su vía implica la interrupción de la remodelación de la cromatina y la regulación transcripcional .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula: C₂₀H₂₁NO₄S

- Molecular Weight : 371.45

- CAS No.: 1619994-68-1

- Bioavailability : Orally active with moderate clearance and plasma stability in mice .

- Cellular Activity : Displaces GFP-BAZ2A from chromatin at <1 µM in FRAP assays .

JQ1 (BET Bromodomain Inhibitor)

Mechanism : JQ1 inhibits BET proteins (BRD2/3/4), disrupting transcriptional elongation by blocking P-TEFb recruitment .

Synergy with GSK2801 :

- In triple-negative breast cancer (TNBC), this compound and JQ1 synergistically induce apoptosis by targeting distinct pathways:

- Shared targets (CTSB, MAPK14, MET, PSEN2, STAT3) suggest overlapping pathways in breast cancer (BC) .

GSK8573 (Negative Control for this compound)

Design Rationale : GSK8573 is structurally analogous to this compound but lacks BAZ2A/B activity, serving to isolate BRD9 effects .

Key Findings :

- BRD9 Inhibition : GSK8573 binds BRD9 (Kd = 4.5 µM) without affecting BAZ2A/B, validating this compound’s dual-target specificity .

- Tool Application : Used to distinguish BAZ2A/B-dependent effects from off-target BRD9 activity in cellular assays .

BAZ2-ICR (BAZ2A/B Inhibitor)

Profile : A chemically distinct BAZ2A/B inhibitor (IC50 = 0.13 µM for BAZ2A, 0.18 µM for BAZ2B) with broad bromodomain selectivity .

Comparison with this compound :

- Potency : this compound has superior BAZ2A/B affinity (Kd < 0.3 µM vs. BAZ2-ICR’s IC50 ~0.15 µM) .

- Pharmacokinetics : this compound exhibits better oral bioavailability and plasma stability .

BRD9 Inhibitors (e.g., I-BRD9)

Mechanism : BRD9 inhibitors block SWI/SNF complex activity, impairing chromatin remodeling .

Contrast with this compound :

- Specificity : this compound’s BRD9 inhibition (Kd = 3.2 µM) is secondary to BAZ2A/B, reducing off-target risks compared to pan-BRD9 inhibitors .

- Therapeutic Scope : this compound uniquely reverses chemotherapy resistance (e.g., paclitaxel in anaplastic thyroid cancer) via MYCN downregulation .

Research Findings and Clinical Implications

Key Studies :

Breast Cancer Synergy :

- This compound + JQ1 suppresses ETS-regulated genes and ribosomal DNA transcription, reducing TNBC cell viability by >70% .

- Shared GO terms (49 biological processes, 61 pathways) explain mechanistic overlap .

Drug Resistance Reversal :

- This compound reduces MYCN expression via BRD9 displacement, restoring paclitaxel sensitivity in thyroid cancer cells .

Selectivity Validation :

- This compound’s BAZ2A/B engagement (pKd = 5.5) was confirmed by chemoproteomics, with minimal off-target binding .

Data Tables

Table 1: Selectivity Profiles

| Compound | BAZ2A | BAZ2B | BRD9 | BET Family |

|---|---|---|---|---|

| This compound | 257 nM | 136 nM | 3.2 µM | >50-fold |

| JQ1 | N/A | N/A | N/A | 10–100 nM |

| GSK8573 | Inactive | Inactive | 4.5 µM | Inactive |

Table 2: Pharmacokinetic Properties

| Parameter | This compound | BAZ2-ICR |

|---|---|---|

| Oral Availability | Yes | Limited |

| Plasma Half-Life | 4–6 hours | N/A |

| Clearance | Moderate | High |

Actividad Biológica

GSK2801 is a selective chemical probe targeting the bromodomains of BAZ2A, BAZ2B, and BRD9, which are involved in chromatin remodeling and transcription regulation. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression and reverse drug resistance.

This compound functions primarily as an inhibitor of the bromodomains associated with BAZ2A and BAZ2B. These bromodomains recognize acetylated lysines on histones and other proteins, facilitating the recruitment of transcriptional machinery. By inhibiting these interactions, this compound can alter gene expression patterns critical for cell proliferation and survival.

Binding Affinity

The binding affinity of this compound for its targets has been quantified using various assays:

- BAZ2A :

- BAZ2B :

In thermal stability assays, this compound induced temperature shifts of 4.1 °C for BAZ2A and 2.7 °C for BAZ2B at a concentration of 10 µM, indicating significant binding interactions .

Selectivity Profile

This compound was screened against a panel of 47 bromodomains and found to exhibit moderate activity against TAF1L and BRD9 while remaining largely selective for its primary targets. In broader receptor assays involving 55 ion channels and receptors, this compound showed minimal off-target activity, being inactive against most except for a minor interaction with the Melatonin (MT-1) receptor .

Fluorescence Recovery After Photobleaching (FRAP) Assay

In live-cell assays, this compound demonstrated the ability to displace BAZ2A from chromatin. In U2OS cells transfected with GFP-tagged BAZ2A, treatment with this compound accelerated the half-recovery time in FRAP assays, suggesting effective displacement from chromatin .

Cytotoxicity and Resistance Reversal

Recent studies have highlighted this compound's role in reversing drug resistance in anaplastic thyroid cancer (ATC) cells. When combined with paclitaxel, this compound significantly reduced colony formation in both 8505C-PTX and SW1736-PTX cell lines compared to single treatments. The reduction in colony formation was more pronounced when both agents were used together .

Gene Expression Modulation

High-throughput RNA sequencing revealed that treatment with this compound led to substantial changes in gene expression profiles:

- SW1736-PTX Cells : Upregulation of 11,495 genes and downregulation of 2,518 genes.

- 8505C-PTX Cells : Upregulation of 2,815 genes and downregulation of 321 genes.

Notably, pathways such as cadherin signaling and WNT signaling were significantly affected by this compound treatment .

Pharmacokinetics

Pharmacokinetic studies in mice indicated that this compound has reasonable oral bioavailability with modest clearance rates. This suggests that it could be effectively utilized in vivo for therapeutic purposes .

Study on Paclitaxel Resistance

In a study investigating the effects of this compound on paclitaxel-resistant ATC cells:

- Colony Formation Assay : Significant reductions in colony numbers were observed when this compound was administered alone or in combination with paclitaxel.

- Gene Expression Analysis : Changes in MYCN RNA levels were recorded post-treatment, correlating with reduced protein levels as confirmed by Western blot analysis.

These findings underscore the potential of this compound not only as a bromodomain inhibitor but also as a resensitizing agent for chemotherapy-resistant cancers .

Q & A

Basic Research Questions

Q. What is the mechanism of action of GSK2801 in epigenetic regulation?

this compound is a selective, acetyl-lysine competitive inhibitor targeting the bromodomains of BAZ2A and BAZ2B, which are scaffolding proteins in the nucleolar remodeling complex (NoRC). It binds to BAZ2A and BAZ2B with dissociation constants (KD) of 257 nM and 136 nM, respectively, disrupting their interaction with acetylated histones and non-coding RNAs. This inhibition suppresses ribosomal DNA transcription and heterochromatin formation, leading to reduced cell proliferation and increased apoptosis in cancer models .

Methodological Insight : To validate target engagement, use biolayer interferometry (BLI) and isothermal titration calorimetry (ITC). BLI provides real-time kinetic data (e.g., kon = 1.57 × 10⁵ M⁻¹s⁻¹, koff = 6.95 × 10⁻³ s⁻¹ for BAZ2B), while ITC confirms thermodynamic binding parameters (ΔH = -8.6 kcal/mol for TAF1L(2)) .

Q. How can researchers confirm the selectivity of this compound for BAZ2A/B over other bromodomains?

Perform competitive chemical proteomics assays using immobilized BAZ2A/B bromodomains and a broad-spectrum bromodomain inhibitor library. This compound demonstrates >100-fold selectivity for BAZ2A/B over BET bromodomains (e.g., BRD4). Cross-validate with cellular thermal shift assays (CETSA), where this compound induces temperature shifts of 4.1°C (BAZ2A) and 2.7°C (BAZ2B) at 10 µM, indicating direct target stabilization .

Q. What experimental models are suitable for studying this compound-induced changes in gene expression?

Use triple-negative breast cancer (TNBC) or anaplastic thyroid cancer (ATC) cell lines (e.g., SW1736, 850C). Treat cells with 0.1–10 µM this compound for 24–72 hours and analyze MYCN mRNA/protein levels via qRT-PCR and Western blot (e.g., MYCN mRNA reduction by >50% at 10 µM in ATC cells) . For in vivo studies, administer 30 mg/kg this compound orally to CD1 mice and measure tumor burden and MYCN suppression .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic effects of this compound with other epigenetic inhibitors (e.g., JQ1)?

Experimental Design :

- Use a matrix of JQ1 (50–250 nM) and this compound (0–10 µM) in TNBC cell lines.

- Assess viability via MTT assays and synergy scores using the Chou-Talalay method.

- Validate synergistic targets (e.g., STAT3, MAPK14) via network pharmacology and gene enrichment analysis (Metascape, STRING PPI networks) .

Key Finding : Co-treatment with 125 nM JQ1 + 10 µM this compound reduces TNBC proliferation by 80% compared to monotherapy .

Q. What strategies resolve contradictions in this compound’s role in MYCN regulation across cancer types?

In ATC, this compound downregulates MYCN mRNA and protein (Figure 4A–C), reversing paclitaxel resistance . However, in liver cancer models, this compound increases protein synthesis via BAZ2A/B inhibition, promoting tumorigenesis . To reconcile these findings:

Perform tissue-specific chromatin immunoprecipitation (ChIP-seq) to map BAZ2A/B binding sites.

Compare ribosomal DNA (rDNA) transcription outputs across models using RNA Pol I activity assays.

Q. How can researchers optimize this compound dosing in vivo to balance efficacy and toxicity?

Pharmacokinetic Protocol :

- Administer 30 mg/kg this compound orally to CD1 mice.

- Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- Measure drug concentration via LC-MS/MS (Cmax = 1.2 µM, t1/2 = 3.5 hours).

- Monitor liver enzymes (ALT/AST) and tumor volume weekly .

Q. What computational tools predict off-target effects of this compound in novel cell lines?

Use SwissTargetPrediction to screen this compound’s chemical scaffold against 108–113 putative targets. Validate hits via molecular docking (AutoDock Vina) and dose-response assays. For example, this compound shows off-target inhibition of TAF1L (KD = 3.2 µM), which may confound results in neuronal models .

Q. Methodological Guidelines

- Dosage Recommendations : Use 2–10 µM this compound for in vitro studies to ensure target saturation without cytotoxicity .

- Data Interpretation : Normalize MYCN expression to housekeeping genes (e.g., GAPDH) and include DMSO controls to account for solvent effects .

- Contradictory Results : Cross-validate findings using orthogonal assays (e.g., BLI + ITC for binding, RNA-seq + proteomics for gene expression) .

Propiedades

IUPAC Name |

1-[1-(2-methylsulfonylphenyl)-7-propoxyindolizin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-4-11-25-15-9-10-21-18(14(2)22)13-17(19(21)12-15)16-7-5-6-8-20(16)26(3,23)24/h5-10,12-13H,4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWCPNJRJCNVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC=CC=C3S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.